molecular formula C22H28N2O5S B4245060 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4245060
M. Wt: 432.5 g/mol
InChI Key: WRLWQCWEGJLVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, a phenylethyl group, and a piperidinecarboxamide moiety

Preparation Methods

The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the sulfonyl group, the attachment of the dimethoxyphenyl ring, and the incorporation of the piperidinecarboxamide moiety. Common synthetic routes may involve the use of reagents such as sulfonyl chlorides, amines, and piperidine derivatives under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group and the piperidinecarboxamide moiety play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylmethyl)-4-piperidinecarboxamide: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.

    1-(2,5-dimethoxyphenyl)sulfonyl-N-(phenylethyl)-4-piperidinecarboxamide: This compound has a similar structure but differs in the position of the sulfonyl group.

    1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-phenylethyl)-4-piperidinecarboxamide: This compound has a similar structure but differs in the substitution pattern on the phenylethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-19-10-11-20(29-2)21(15-19)30(26,27)24-14-6-9-18(16-24)22(25)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,18H,6,9,12-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWQCWEGJLVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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